molecular formula C21H30O B8493732 7-Decyl-2-methylnaphthalen-1-OL CAS No. 95576-38-8

7-Decyl-2-methylnaphthalen-1-OL

Cat. No.: B8493732
CAS No.: 95576-38-8
M. Wt: 298.5 g/mol
InChI Key: XGTPDQWUHZWCKX-UHFFFAOYSA-N
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Description

7-Decyl-2-methylnaphthalen-1-OL is a substituted naphthalene derivative featuring a hydroxyl group at position 1, a methyl group at position 2, and a decyl (C10) chain at position 5. The compound combines aromaticity with long-chain aliphatic substitution, which confers unique physicochemical properties. The hydroxyl group enables hydrogen bonding, while the decyl chain enhances lipophilicity, making it suitable for applications requiring controlled hydrophobicity, such as surfactants or slow-release fragrance components.

Properties

CAS No.

95576-38-8

Molecular Formula

C21H30O

Molecular Weight

298.5 g/mol

IUPAC Name

7-decyl-2-methylnaphthalen-1-ol

InChI

InChI=1S/C21H30O/c1-3-4-5-6-7-8-9-10-11-18-13-15-19-14-12-17(2)21(22)20(19)16-18/h12-16,22H,3-11H2,1-2H3

InChI Key

XGTPDQWUHZWCKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC2=C(C=CC(=C2O)C)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs for comparison include:

Naphthalen-1-ylmethanol (C11H10O)

(1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol (C15H28O2)

3,7-Dimethyl-2,6-octadien-1-ol (C10H18O)

Table 1: Structural and Predicted Physicochemical Properties
Compound Key Substituents Molecular Weight logP* Hydrogen Bonding Aromaticity
7-Decyl-2-methylnaphthalen-1-OL C10H21 (position 7), CH3 (position 2) ~274.4 ~6.5 O–H donor Aromatic
Naphthalen-1-ylmethanol CH2OH (position 1) 158.20 ~2.8 O–H donor Aromatic
(1R,4aR,7R,8aR)-...-1-ol C3H6OH, CH3 (decalin backbone) 240.38 ~3.2 O–H donor Saturated
3,7-Dimethyl-2,6-octadien-1-ol CH3 (positions 3,7), C=C bonds 156.27 ~3.0 O–H donor Aliphatic

*logP values estimated via computational modeling (e.g., ChemAxon).

Hydrogen Bonding and Crystallinity

  • This compound : The hydroxyl group at position 1 can participate in O–H⋯O hydrogen bonds. However, the bulky decyl chain may disrupt extended crystal packing, reducing crystallinity compared to smaller analogs.
  • Naphthalen-1-ylmethanol: Forms infinite O–H⋯O hydrogen-bonded chains parallel to the [100] direction in crystals due to its planar structure and minimal steric hindrance .
  • Decahydronaphthalen-1-ol derivatives : Saturated rings and stereochemical complexity (e.g., 4aR,8aR configurations) influence hydrogen-bonding networks but reduce π-π interactions compared to aromatic systems .

Lipophilicity and Solubility

  • The decyl chain in this compound significantly increases logP (~6.5) compared to Naphthalen-1-ylmethanol (logP ~2.8), suggesting poor aqueous solubility but enhanced compatibility with nonpolar matrices.
  • 3,7-Dimethyl-2,6-octadien-1-ol (logP ~3.0) balances moderate hydrophobicity with volatility, making it more suitable for fragrance applications than the less volatile naphthalenol derivatives .

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